molecular formula C9H7BrN2O B1270663 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole CAS No. 71566-07-9

5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole

Cat. No. B1270663
CAS RN: 71566-07-9
M. Wt: 239.07 g/mol
InChI Key: AVXXUFMZRHQRTK-UHFFFAOYSA-N
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Patent
US07638631B2

Procedure details

4-Bromobenzamide (5.3 g) and N,N-dimethylacetamide dimethylacetal (35 ml) were heated together at 125° C. for 2 h. The reaction was allowed to cool to rt and the liquid evaporated to give a pale yellow solid. Hydroxylamine hydrochloride (2.2 g) in 1 N NaOH solution (36 ml) was added, followed by dioxane (36 ml) then AcOH (48 ml). The reaction mixture was stirred at rt for 30 min then heated at 90° C. for 3 h. The reaction was allowed to cool to rt and saturated aqueous K2CO3 solution (100 ml) was added followed by DCM (200 ml) before filtering. The organic phase was separated from the mixture, then saturated brine (100 ml) was added and the aqueous phase was extracted into EtOAc (200 ml). The combined organic phases were dried (Na2SO4) and evaporated to give a brown solid. The crude product was purified by column chromatography (silica gel, step gradient 10-50% EtOAc in hexanes) to give the title compound (D14) as a white solid (2.9 g). LCMS electrospray (+ve) 239, 241 (MH+).
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Name
Quantity
36 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
48 mL
Type
solvent
Reaction Step Five
Quantity
36 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][CH:3]=1.CO[C:13](OC)([N:15](C)C)[CH3:14].Cl.NO.C([O-])([O-])=O.[K+].[K+]>[OH-].[Na+].C(Cl)Cl.CC(O)=O.O1CCOCC1>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]2[O:7][N:15]=[C:13]([CH3:14])[N:8]=2)=[CH:4][CH:3]=1 |f:2.3,4.5.6,7.8|

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)N)C=C1
Name
Quantity
35 mL
Type
reactant
Smiles
COC(C)(N(C)C)OC
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
36 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
48 mL
Type
solvent
Smiles
CC(=O)O
Step Six
Name
Quantity
36 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the liquid evaporated
CUSTOM
Type
CUSTOM
Details
to give a pale yellow solid
TEMPERATURE
Type
TEMPERATURE
Details
then heated at 90° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
FILTRATION
Type
FILTRATION
Details
before filtering
CUSTOM
Type
CUSTOM
Details
The organic phase was separated from the mixture
ADDITION
Type
ADDITION
Details
saturated brine (100 ml) was added
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted into EtOAc (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a brown solid
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica gel, step gradient 10-50% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=NC(=NO1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.